molecular formula C5H10Br2O B14652110 Propane, 1-bromo-2-(2-bromoethoxy)- CAS No. 52250-76-7

Propane, 1-bromo-2-(2-bromoethoxy)-

Cat. No.: B14652110
CAS No.: 52250-76-7
M. Wt: 245.94 g/mol
InChI Key: GMBJMUXHZUREOG-UHFFFAOYSA-N
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Description

Properties

CAS No.

52250-76-7

Molecular Formula

C5H10Br2O

Molecular Weight

245.94 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxy)propane

InChI

InChI=1S/C5H10Br2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3

InChI Key

GMBJMUXHZUREOG-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane, 1-bromo-2-(2-bromoethoxy)- can be synthesized through the reaction of 1,2-dibromoethane with propylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in 1,2-dibromoethane is replaced by the propylene oxide moiety, forming the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propane, 1-bromo-2-(2-bromoethoxy)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.

    Elimination: Strong bases like sodium ethoxide or potassium hydroxide are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination: Alkenes are the major products.

    Oxidation: Carbonyl compounds such as aldehydes and ketones are formed.

Scientific Research Applications

Propane, 1-bromo-2-(2-bromoethoxy)- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of propane, 1-bromo-2-(2-bromoethoxy)- involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The ether group can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Similar Brominated Ether Compounds

Structural and Functional Analogues

Compound A : 1-Bromo-2,2-dimethoxypropane
  • CAS : 97% purity (MFCD08063237) .
  • Formula : C₅H₁₁BrO₂
  • SMILES : CC(CBr)(OC)OC .
  • Key Features : Two methoxy groups replace bromoethoxy moieties, reducing electrophilicity.
  • Applications : Primarily used as a dimethyl acetal precursor in organic synthesis .
Compound B : Propane, 2-bromo-1-ethoxy
  • CAS : 71385-98-3 .
  • Formula : C₅H₁₁BrO
  • Key Features : Single bromine and ethoxy group on adjacent carbons.
  • Applications: Limited data, but structural simplicity suggests utility as an alkylating agent .
Compound C : 1-Bromo-2-(2-bromoethoxy)benzene
  • CAS : 18800-28-7 .
  • Formula : C₈H₈Br₂O
  • Applications : Pharmaceutical intermediate; lacks macrocyclization utility due to steric hindrance .
Compound D : 1-Bromo-2-(4-methoxyphenoxy)
  • CAS: Not specified (C₉H₁₁BrO₂) .
  • Formula : C₉H₁₁BrO₂
  • Key Features: Methoxyphenoxy substituent introduces aromaticity and polarizability.
  • Applications : Crystal structure studies reveal head-to-head molecular stacking, relevant for solid-state chemistry .
Compound E : 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane
  • CAS : 31255-26-2 .
  • Formula : C₈H₁₆Br₂O₃
  • Molecular Weight : 320.02 g/mol
  • Key Features : Extended ethoxy chain (PEG-like structure) increases solubility and flexibility.
  • Applications : Used in bioconjugation and as a linker in polymer chemistry .

Comparative Analysis Table

Property Target Compound Compound A Compound C Compound E
Molecular Formula C₄H₈Br₂O C₅H₁₁BrO₂ C₈H₈Br₂O C₈H₁₆Br₂O₃
Molecular Weight 247.92 g/mol 183.04 g/mol 272.96 g/mol 320.02 g/mol
Reactivity High (di-electrophile) Moderate (acetal precursor) Moderate (steric hindrance) Moderate (flexible linker)
Applications Macrocyclization Organic synthesis Pharmaceuticals Bioconjugation
Hazard Profile Toxic, requires PPE Lower toxicity Toxic (aryl bromide) Moderate (PEG-based)

Key Structural and Functional Differences

Electrophilicity :

  • The target compound’s dual bromine atoms enhance its reactivity as a di-electrophile, making it ideal for crosslinking and macrocyclization .
  • Compound A’s methoxy groups reduce electrophilicity, favoring acetal formation .

Aromatic vs. Aliphatic Systems :

  • Compound C’s aromatic ring stabilizes the structure but limits flexibility, reducing utility in macrocycles .
  • The target compound’s aliphatic chain enables conformational adaptability in synthetic pathways .

Chain Length and Solubility :

  • Compound E’s extended ethoxy chain improves solubility in polar solvents, unlike the shorter-chain target compound .

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